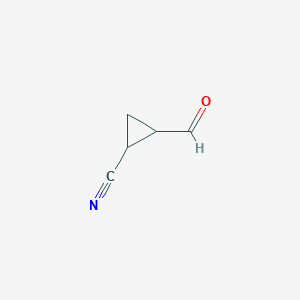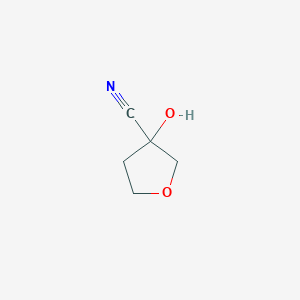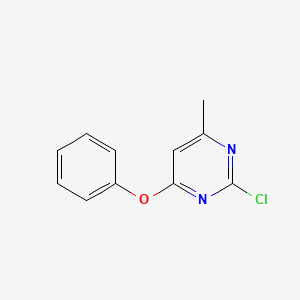
2-Chloro-4-methyl-6-phenoxypyrimidine
Descripción general
Descripción
2-Chloro-4-methyl-6-phenoxypyrimidine is a heterocyclic compound with a molecular formula C12H9ClN2O. It is a pyrimidine derivative that has been extensively studied for its scientific research applications. The compound has shown potential as a pharmacological agent, with its unique chemical properties making it a promising candidate for various purposes.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Phenoxypyrimidines, including derivatives like 2-Chloro-4-methyl-6-phenoxypyrimidine, have been studied for their potential as herbicides. A study by Jojima and Tamura (1966) found that related phenoxypyrimidines showed high pre-emergent herbicidal activity against radish, indicating potential agricultural applications for controlling weed growth (Jojima & Tamura, 1966).
Synthesis and Characterization
The synthesis and characterization of fluorinated pyrimidine derivatives, including those similar to 2-Chloro-4-methyl-6-phenoxypyrimidine, have been explored. Popova et al. (1999) synthesized various fluorinated pyrimidines, which exhibited high fungicidal activity, suggesting potential for agricultural applications in disease control (Popova et al., 1999).
Antiviral Activity
Holý et al. (2002) studied the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines. They found that certain derivatives inhibited the replication of herpes viruses and retroviruses, including HIV, highlighting the potential of pyrimidine derivatives in antiviral therapies (Holý et al., 2002).
Biological Activities
De (2005) conducted a study on a series of pyrimidines for their herbicidal, fungicidal, and anti-TMV (Tobacco Mosaic Virus) activities. This research suggests that pyrimidine derivatives can have diverse biological activities, useful in both agricultural and medicinal fields (De, 2005).
Precursor in Pharmaceutical and Explosive Industries
Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the synthesis of compounds like 2-Chloro-4-methyl-6-phenoxypyrimidine. This compound finds applications in the production of high explosives and medicinal products, indicating the broad utility of pyrimidine derivatives (Patil et al., 2008).
Propiedades
IUPAC Name |
2-chloro-4-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVOTFQHQYUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-phenoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



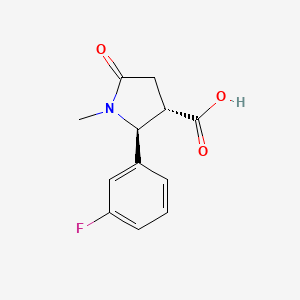

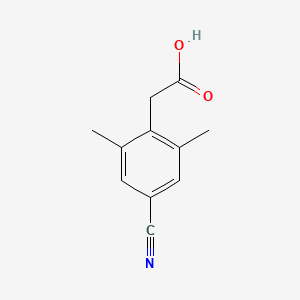
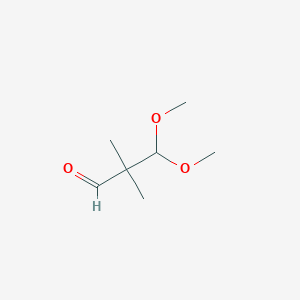
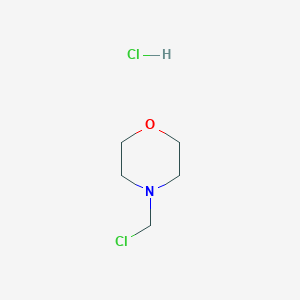
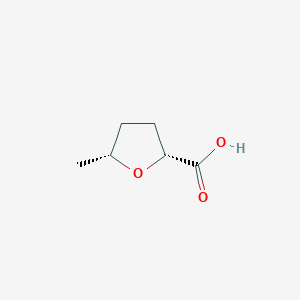


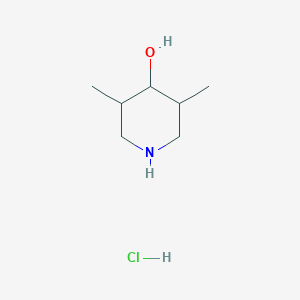
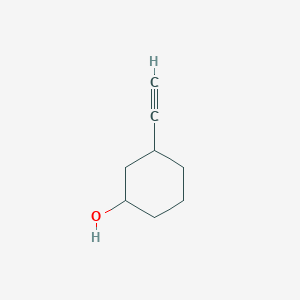

![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
